REACTION_CXSMILES
|
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[C:8]2S)=[CH:4][CH:3]=1.C(O)C.OO.[OH-].[Na+]>O.[O-]S([O-])(=O)=O.O=[V+2].O>[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]2)=[CH:4][CH:3]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CN2C(=NC=C2CO)S)C=C1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21.9 mg
|
Type
|
catalyst
|
Smiles
|
O.[O-]S(=O)(=O)[O-].O=[V+2]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at about 50° C
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for about 30 minutes to which
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
Then, ethanol was distilled under reduced pressure The precipitated crystal
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried to the constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN2C=NC=C2CO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |